molecular formula C11H15ClN2O2 B2990551 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 60071-01-4

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B2990551
CAS No.: 60071-01-4
M. Wt: 242.7
InChI Key: CNBXPBMZCRPUJS-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a synthetic tetrahydroquinolinone derivative characterized by a 2-aminoethoxy substituent at position 6 of the quinoline core. The tetrahydroquinolinone scaffold is a bicyclic system with a ketone group at position 2, which is often modified to enhance solubility, bioavailability, or receptor binding.

Properties

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10;/h2-3,7H,1,4-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXPBMZCRPUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60071-01-4
Record name 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can be employed in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The tetrahydroquinolinone core is a versatile pharmacophore, and substitutions at positions 6, 7, or 8 significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Carteolol Hydrochloride 5-[3-(tert-Butylamino)-2-hydroxypropoxy] C₁₆H₂₄N₂O₃·HCl 328.83 β-blocker; water-soluble
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-amino, 7-fluoro C₉H₉FN₂O 180.18 Enhanced lipophilicity due to fluorine
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one HCl 3-amino, 1-methyl C₁₀H₁₃ClN₂O 212.67 Potential CNS activity
Compound 24 () 6-amino, 1-(2-(1-methylpyrrolidin-2-yl)ethyl) Not provided Not provided Synthesized via nitro reduction; 72.9% yield
Compound 31 () 8-fluoro, thiophene-2-carboximidamide Not provided Not provided 69% yield; fluorinated analog

Functional Group Impact

  • Aminoethoxy Group: The 2-aminoethoxy group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., methyl or trifluoromethoxy groups in ). This is analogous to Carteolol Hydrochloride, where hydrophilic substituents improve bioavailability .
  • Fluorine Substitution: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one () demonstrates increased metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .
  • Pyrrolidinyl/Alkylamino Groups: Compounds 24 and 26–27 (–3) feature cyclic or branched amines, which may improve receptor binding affinity in neurological or cardiovascular targets .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The aminoethoxy group likely confers higher water solubility than fluorinated or methylated analogs (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline in has low solubility due to its non-polar methyl group) .
  • Carteolol Hydrochloride’s solubility in water (1:20 ratio) suggests that hydrophilic substituents are critical for oral bioavailability .

Biological Activity

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS No. 60071-01-4) is a compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant exploration. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.70 g/mol
  • SMILES Notation : C1CC(=O)NC2=C1C=C(C=C2)OCCN

Biological Activity Overview

The biological activity of 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been investigated in various contexts:

Anticancer Activity

Research has indicated that compounds similar to 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one exhibit anticancer properties. For instance:

  • Mechanism : It is hypothesized that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
  • Case Study : A study involving derivatives of tetrahydroquinoline reported significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cells. The specific role of 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in this context remains to be fully elucidated .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects attributed to similar compounds:

  • Mechanism : The compound may modulate neurotransmitter systems or provide antioxidant protection against neurodegeneration.
  • Case Study : In vitro studies have shown that certain tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced damage .

Pharmacological Profile

The pharmacological profile of 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is still being characterized. Key aspects include:

Parameter Details
Solubility Soluble in water and organic solvents
Stability Stable under standard conditions
Toxicity Limited data; requires further investigation

Research Findings

Although comprehensive literature on 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is sparse, related compounds have provided insights into its potential biological activities:

  • Antitumor Activity :
    • Tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties :
    • Some studies have indicated that similar compounds possess antimicrobial activities against a range of pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, and how are intermediates purified?

  • Methodological Answer : A common approach involves nitro-group reduction (e.g., using H₂ and Pd/C in ethanol) to generate amine intermediates, followed by functionalization. For example, hydrogenation of 6-nitro-substituted precursors (e.g., compound 24 in ) yields 6-amino derivatives, which are purified via flash chromatography (Biotage systems) using gradients of methanol/dichloromethane . Subsequent reactions with thiophene-2-carboximidamide derivatives (e.g., compound 26 in ) introduce the aminoethoxy side chain. Final hydrochloride salts are formed by treating the free base with HCl in ether .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential. For instance, ¹H NMR can confirm the tetrahydroquinolinone scaffold by identifying characteristic signals (e.g., δ 1.8–2.5 ppm for CH₂ groups in the ring). MS data (e.g., HRMS or ESI-MS) validates molecular weight, while melting points (e.g., 233–237°C for similar dihydroquinolinones in ) assess purity . Polarimetry or chiral HPLC may be required if stereocenters are present .

Q. How can reaction yields be optimized during the synthesis of aminoethoxy-substituted tetrahydroquinolinones?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Pd/C for nitro reductions (72–93% yields in ).
  • Temperature Control : Room temperature for thiophene-2-carboximidamide coupling to avoid side reactions .
  • Solvent Choice : Ethanol or THF for solubility without degrading intermediates .
  • Purification : Column chromatography with silica gel or preparative HPLC for high-purity isolates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthesized batches be resolved?

  • Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or diastereomers. For example, variable NH₂ proton signals in 6-amino intermediates () may reflect solvent-dependent hydrogen bonding. Solutions include:

  • Drying Samples : Ensure complete solvent removal under vacuum.
  • Deuterated Solvent Screening : Compare NMR in DMSO-d₆ vs. CDCl₃ to identify dynamic effects.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks definitively .

Q. What strategies mitigate byproduct formation during the introduction of the aminoethoxy group?

  • Methodological Answer : Competing reactions (e.g., over-alkylation or oxidation) are minimized by:

  • Protecting Groups : Temporarily shield reactive amines with Boc or Fmoc during coupling steps .
  • Low-Temperature Reactions : Slow kinetics reduce side-product formation (e.g., 0°C HCl addition in ).
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation of amine intermediates .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

  • Methodological Answer : Fluorination at the 8-position (e.g., compound 31 in ) increases electronegativity, altering solubility and hydrogen-bonding capacity. Comparative studies using:

  • LogP Measurements : Assess lipophilicity via HPLC retention times.
  • Thermal Analysis (DSC/TGA) : Monitor stability shifts due to fluorine’s electron-withdrawing effects .

Q. What computational tools predict reactivity trends for designing novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites on the tetrahydroquinolinone core. For example:

  • HOMO-LUMO Analysis : Identifies reactive regions for aminoethoxy substitution.
  • Molecular Docking : Screens derivatives for target binding (e.g., acetylcholinesterase in ).
  • MD Simulations : Evaluates conformational stability in aqueous vs. lipid environments .

Data Contradiction Analysis

Q. Why do similar synthetic routes (e.g., thiophene-2-carboximidamide coupling) show variable yields (43–69%) across studies?

  • Methodological Answer : Variations arise from:

  • Substituent Effects : Electron-donating groups (e.g., dimethylamino in compound 26 vs. diethylamino in 27, ) alter nucleophilicity, affecting reaction rates.
  • Workup Protocols : Immediate precipitation (e.g., ether dilution in ) vs. extraction (e.g., NaHCO₃ washes in ) impacts recovery .
  • Catalyst Aging : Fresh vs. recycled Pd/C may reduce H₂ activation efficiency .

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